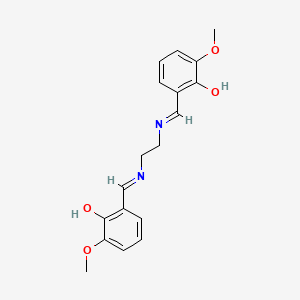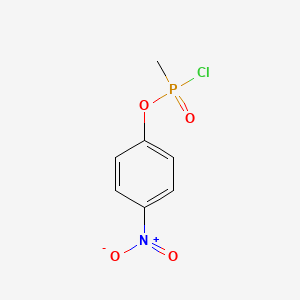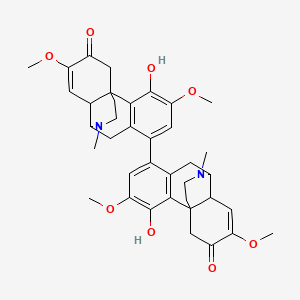
N,N'-bis(2-hydroxy-3-Methoxy-benzylidene)ethylenediaMine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2-hydroxy-3-Methoxy-benzylidene)ethylenediaMine is an azomethine compound, also known as a Schiff base, characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is synthesized through the condensation reaction between an aldehyde or ketone and a primary amine. Azomethine compounds, including N,N’-bis(2-hydroxy-3-Methoxy-benzylidene)ethylenediaMine, are known for their biological activities, particularly their antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis(2-hydroxy-3-Methoxy-benzylidene)ethylenediaMine can be synthesized through the condensation reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) and ethylenediamine. The reaction typically involves mixing equimolar amounts of vanillin and ethylenediamine in ethanol, followed by refluxing the mixture for several hours. The product is then isolated by filtration and recrystallized from ethanol to obtain a pure compound .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(2-hydroxy-3-Methoxy-benzylidene)ethylenediaMine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-hydroxy-3-Methoxy-benzylidene)ethylenediaMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azomethine group (C=N) to an amine group (C-NH).
Substitution: The hydroxyl and methoxy groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N,N’-bis(2-hydroxy-3-Methoxy-benzylidene)ethylenediaMine has several scientific research applications:
Biology: Investigated for its antioxidant activity, which can protect cells from oxidative stress.
Medicine: Potential therapeutic applications due to its antioxidant properties, which may help in treating diseases related to oxidative stress.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N,N’-bis(2-hydroxy-3-Methoxy-benzylidene)ethylenediaMine primarily involves its antioxidant activity. The compound can scavenge free radicals, thereby preventing oxidative damage to cells and tissues. The presence of hydroxyl and methoxy groups enhances its ability to donate hydrogen atoms, neutralizing free radicals. Additionally, the azomethine group (C=N) plays a crucial role in stabilizing the radical species formed during the antioxidant process .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-hydroxybenzylidene)ethylenediamine: Lacks the methoxy group, resulting in different antioxidant properties.
N,N’-bis(benzylidene)ethylenediamine: Lacks both hydroxyl and methoxy groups, leading to significantly lower antioxidant activity.
Uniqueness
N,N’-bis(2-hydroxy-3-Methoxy-benzylidene)ethylenediaMine is unique due to the presence of both hydroxyl and methoxy groups, which enhance its antioxidant properties. These functional groups contribute to its ability to scavenge free radicals more effectively compared to similar compounds .
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[2-[(2-hydroxy-3-methoxyphenyl)methylideneamino]ethyliminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-7-3-5-13(17(15)21)11-19-9-10-20-12-14-6-4-8-16(24-2)18(14)22/h3-8,11-12,21-22H,9-10H2,1-2H3 |
InChI Key |
POOCDAFRRKDABS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NCCN=CC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine](/img/structure/B12094291.png)

![2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12094297.png)


![N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B12094314.png)


![3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12094336.png)
![Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12094343.png)



